![molecular formula C16H11ClO3 B1661247 4H-1-Benzopyran-4-one, 6-chloro-2-(3-methoxyphenyl)- CAS No. 88952-75-4](/img/structure/B1661247.png)
4H-1-Benzopyran-4-one, 6-chloro-2-(3-methoxyphenyl)-
Overview
Description
The compound “4H-1-Benzopyran-4-one, 6-chloro-2-(3-methoxyphenyl)-” is a type of benzopyranone, which is a class of organic compounds . The molecular formula for this compound is C9H6O2 .
Molecular Structure Analysis
The molecular structure of “4H-1-Benzopyran-4-one, 6-chloro-2-(3-methoxyphenyl)-” consists of a benzopyranone core with a methoxyphenyl group attached . The molecular weight of this compound is 146.1427 .Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting potential interactions with proteins or enzymes in the body.
Mode of Action
Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond, which could suggest that the compound may interact with its targets by forming covalent bonds.
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in organic synthesis . This suggests that the compound could potentially affect pathways involving carbon-carbon bond formation.
Pharmacokinetics
The molecular weight of similar compounds is around 31374 , which is within the optimal range for drug-like molecules and could suggest good bioavailability.
Result of Action
Similar compounds have been used in proteomics research , suggesting that they may have effects at the protein level, potentially altering protein function or interactions.
Action Environment
The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may be stable and effective under a variety of environmental conditions.
properties
IUPAC Name |
6-chloro-2-(3-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXCAHZXOPLPAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526047 | |
Record name | 6-Chloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 6-chloro-2-(3-methoxyphenyl)- | |
CAS RN |
88952-75-4 | |
Record name | 6-Chloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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